molecular formula C11H10ClN3O2S B11779305 4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B11779305
M. Wt: 283.73 g/mol
InChI Key: LCAIBAMZKVAULB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 4 and a methylsulfonyl group at position 5 (Figure 1). Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets such as enzymes and receptors. The 3-chlorophenyl moiety introduces steric bulk and hydrophobic interactions, which may influence target selectivity .

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-methylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C11H10ClN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14,15)

InChI Key

LCAIBAMZKVAULB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-4-Chloro-5-(Methylthio)Pyrimidine

The foundational intermediate for this route is 2-amino-4-chloro-5-(methylthio)pyrimidine. Its preparation involves:

  • Halogenation : Bromination or iodination of 2-aminopyrimidine derivatives at position 5, as demonstrated in pyrimidine functionalization studies.

  • Methylthio Introduction : Displacement of the halogen at position 5 using sodium methanethiolate (NaSMe) in polar aprotic solvents (e.g., DMF) at 60–80°C.

Key Data :

StepReagents/ConditionsYield (%)Source
HalogenationNBS or I₂, DCM, 0°C–RT75–85
Methylthio SubstitutionNaSMe, DMF, 80°C, 6 h70–78

Suzuki-Miyaura Coupling at Position 4

The 3-chlorophenyl group is introduced via palladium-catalyzed cross-coupling:

  • Substrate : 2-Amino-4-chloro-5-(methylthio)pyrimidine.

  • Conditions : 3-Chlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 90°C, 12 h.

Optimization Insight :

  • Catalyst Efficiency : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in minimizing dehalogenation side reactions.

  • Yield : 82–88% for analogous arylpyrimidines.

Oxidation of Methylthio to Methylsulfonyl

The final step involves oxidizing the methylthio group to sulfone:

  • Reagents : H₂O₂ (30%) in acetic acid (1:2 v/v), 60°C, 8 h.

  • Workup : Neutralization with NaHCO₃ followed by recrystallization from ethanol.

Critical Parameter :

  • Reaction Time : Prolonged exposure (>10 h) risks over-oxidation to sulfonic acid derivatives.

Direct Amination and Sulfonylation of Pre-Functionalized Pyrimidines

Synthesis of 4-(3-Chlorophenyl)-5-Chloropyrimidin-2-Amine

This route begins with 4,5-dichloropyrimidin-2-amine:

  • Arylation at Position 4 : Suzuki coupling with 3-chlorophenylboronic acid under conditions similar to Section 1.2.

  • Amination at Position 2 : Achieved via Buchwald-Hartwig coupling using NH₃·H₂O, Xantphos, and Pd(OAc)₂ in toluene at 100°C.

Yield Comparison :

StepConditionsYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O85
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, NH₃·H₂O, 100°C68

Alternative Pathway: One-Pot Cyclocondensation

Multi-Component Assembly

A novel approach constructs the pyrimidine ring with pre-installed substituents:

  • Reactants : 3-Chlorobenzaldehyde, methylsulfonylacetonitrile, and guanidine nitrate.

  • Conditions : EtOH, piperidine catalyst, reflux, 24 h.

Advantages :

  • Atom Economy : Reduces step count, improving overall yield (theoretical: 65–70%).

  • Limitations : Limited applicability for sterically hindered substrates.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range (%)
Sequential SubstitutionHigh regiocontrol, scalableMulti-step, costly catalysts60–75
Direct AminationAvoids oxidation intermediatesLow yields in amination step50–68
CyclocondensationOne-pot, time-efficientNarrow substrate scope55–65

Mechanistic Insights and Reaction Optimization

Nucleophilic Aromatic Substitution (SₙAr)

  • Position 2 Reactivity : Enhanced by electron-withdrawing groups (e.g., Cl, SO₂Me), facilitating amine displacement.

  • Solvent Effects : DMF > DMSO in accelerating SₙAr due to higher polarity.

Oxidation Kinetics

  • Methylthio to Sulfone : Follows pseudo-first-order kinetics with k = 0.12 h⁻¹ in H₂O₂/AcOH.

  • Byproduct Mitigation : Addition of Na₂SO₃ quenches excess H₂O₂, preventing over-oxidation .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has been identified as a potent inhibitor of certain kinases, which are critical in regulating cell proliferation and survival. The compound's ability to selectively inhibit these kinases makes it a promising candidate for cancer therapy.

  • Mechanism of Action : The compound interacts with various protein kinases involved in cell signaling pathways, leading to inhibition of cancer cell growth. In vitro studies have shown significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as a targeted therapy agent.

Kinase Inhibition Profile

The compound has been evaluated for its inhibitory effects on several kinases, including cyclin-dependent kinases (CDKs) and other relevant targets in cancer biology.

Kinase Target IC50 (µM) Effect
CDK20.5Significant inhibition
CDK90.8Moderate inhibition
Other KinasesVariesDependent on structural modifications

These values suggest that the compound can be optimized further through structural modifications to enhance selectivity and potency against specific kinases.

Case Study 1: In Vitro Efficacy

A study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound against a panel of human cancer cell lines. The results indicated that the compound exhibited mean GI50 values ranging from 10 to 20 µM across different cell lines, demonstrating its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on the structure-activity relationship revealed that modifications at the methylsulfonyl position could significantly alter the compound's kinase inhibition profile. For instance, replacing the methyl group with an ethyl group resulted in enhanced potency against CDK2 but reduced activity against CDK9 . This highlights the importance of functional group positioning in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine and Analogs

Compound Name Substituents/Modifications Key Properties/Activities References
This compound - 3-Chlorophenyl at C4
- Methylsulfonyl at C5
Potential metabolic stability; structural similarity to antiviral agents
4-(3-Chlorophenyl)pyrimidin-2-amine - 3-Chlorophenyl at C4
- No methylsulfonyl group
Simpler structure; baseline for evaluating sulfonyl group impact
SRI-32007 (Cyr997) - Morpholino at C2
- Methylsulfonyl at C7
- Dihydropyrrolopyrimidine core
Confirmed antiviral activity against HBV; complex pharmacokinetics
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine - 4-Chlorophenyl at C4
- Sulfanyl (S-C6H4-CH3) at C5
Sulfanyl group may reduce metabolic stability compared to sulfonyl
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine - Isoxazole ring with 2,4-dichlorophenyl at C4 Isoxazole introduces rigidity; dichlorophenyl enhances hydrophobicity
4-(2,4-Dichloro-5-methoxyphenyl)-6-methylpyrimidin-2-amine - 2,4-Dichloro-5-methoxyphenyl at C4
- Methyl at C6
Methoxy and dichloro groups alter electronic properties; potential for diverse bioactivity

Key Structural and Functional Differences

Role of the Methylsulfonyl Group :
The methylsulfonyl group at C5 in the target compound distinguishes it from simpler analogs like 4-(3-chlorophenyl)pyrimidin-2-amine. Sulfonyl groups are electron-withdrawing, which can improve metabolic stability by reducing oxidative degradation. This modification is shared with SRI-32007, which demonstrates antiviral activity, suggesting that sulfonyl-containing pyrimidines may have enhanced target engagement .

Chlorophenyl Substitution Position: The 3-chlorophenyl substituent in the target compound contrasts with 4-chlorophenyl in .

Comparison with Complex Heterocycles :
SRI-32007 and 4-[3-(2,4-dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine incorporate additional rings (dihydropyrrolopyrimidine and isoxazole, respectively). These modifications increase molecular complexity and may improve target specificity but complicate synthesis .

Sulfanyl vs. This highlights the sulfonyl group’s role in enhancing drug-like properties .

Research Findings and Implications

  • The target compound’s structural similarity suggests possible antiviral applications, though empirical validation is needed .
  • Metabolic Stability : The methylsulfonyl group likely improves stability compared to sulfanyl or unsubstituted analogs, as seen in other sulfonamide drugs .
  • Synthetic Accessibility : The target compound’s simpler structure (vs. SRI-32007) may offer advantages in scalable synthesis and cost-effectiveness .

Biological Activity

4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a compound belonging to the aminopyrimidine class, known for its diverse biological activities, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O2SC_{12}H_{12}ClN_3O_2S, with a molecular weight of approximately 283.75 g/mol. The compound features a pyrimidine core substituted with a 3-chlorophenyl group and a methylsulfonyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. These kinases play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy. The presence of the methylsulfonyl group enhances the compound's binding affinity to these targets, thereby increasing its efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, suggesting potential utility in targeted cancer therapies. The compound's selectivity for certain kinases allows for reduced off-target effects compared to traditional chemotherapeutics.

Inhibition of COX-2

The compound has also been studied for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. In vitro assays have shown that it can effectively inhibit COX-2 activity, with some derivatives displaying potency comparable to established COX-2 inhibitors like celecoxib .

Case Studies

  • In Vitro Studies : A study conducted by researchers demonstrated that this compound significantly reduced the proliferation of breast cancer cells by inducing apoptosis and inhibiting angiogenesis . The IC50 values observed were lower than those for standard chemotherapeutic agents.
  • In Vivo Studies : Another study evaluated the compound's efficacy in animal models of cancer. The results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls . This underscores the compound's potential as an effective anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amineDifferent chlorophenyl substitutionVaries in kinase inhibition profile
4-(3-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amineEthyl instead of methyl sulfonylSimilar anticancer properties
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineThiazole ring instead of sulfonamideDifferent mechanism against kinases

Q & A

Advanced Research Question

  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the sulfonyl group’s role in hydrogen bonding with catalytic lysine residues .
  • Functional Group Modifications : Synthesize analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and compare IC₅₀ values to assess steric/electronic effects .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) under varying pH and temperature to map active-site interactions .

How should researchers address contradictions in biological activity data across different studies?

Advanced Research Question

  • Control for Solubility : Discrepancies may arise from dimethyl sulfoxide (DMSO) concentration effects; use ≤0.1% DMSO in assays to avoid false negatives .
  • Validate Target Specificity : Perform counter-screens against unrelated enzymes (e.g., cytochrome P450s) to rule off-target effects .
  • Replicate Under Standardized Conditions : Use cell lines with consistent passage numbers and assay protocols (e.g., ATP-based luminescence for kinase activity) .

What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Basic Research Question

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours; analyze degradation via HPLC. Sulfonyl groups typically degrade at pH < 2 .
  • Plasma Stability Assays : Mix with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS. Esterase-resistant sulfonamides show >90% stability .

How can in silico modeling predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use tools like SwissADME to estimate logP (~2.8), bioavailability (85%), and blood-brain barrier permeability (low due to sulfonyl group) .
  • CYP450 Metabolism : Simulate interactions with CYP3A4 using docking to identify potential metabolites (e.g., hydroxylation at the 3-chlorophenyl ring) .

What are the best practices for handling and storing this compound to ensure long-term stability?

Basic Research Question

  • Storage : Keep in amber vials at –20°C under argon to prevent oxidation and light-induced degradation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration by licensed facilities .

How does the 3-chlorophenyl substituent influence binding affinity compared to other aryl groups?

Advanced Research Question

  • Comparative SAR : Replace 3-chlorophenyl with 4-fluorophenyl or 3-methylphenyl. The electron-withdrawing Cl enhances π-π stacking with hydrophobic enzyme pockets but may reduce solubility .
  • Crystallographic Evidence : X-ray structures show the 3-chloro group occupies a hydrophobic subpocket in kinase targets, improving Kd by ~2-fold vs. non-halogenated analogs .

What recent advancements in pyrimidine-based drug design could be applied to optimize this compound?

Advanced Research Question

  • Fragment-Based Drug Design : Screen fragment libraries to identify moieties that enhance target engagement (e.g., morpholine rings for solubility ).
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .

How can researchers mitigate cytotoxicity observed in cell-based assays?

Advanced Research Question

  • Dose-Response Analysis : Determine the therapeutic index (IC₅₀ for efficacy vs. CC₅₀ for cytotoxicity). A ratio >10 is desirable .
  • Prodrug Strategies : Modify the sulfonyl group to a prodrug (e.g., sulfonamide ester) to reduce off-target toxicity .

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